2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide
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Overview
Description
2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide is an organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 4-position, a chloro group at the 2-position, and a 2-[(3,4-dimethylphenyl)sulfanyl]ethyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and ammonia.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using carboxylic acid derivatives and amines.
Addition of the 2-[(3,4-dimethylphenyl)sulfanyl]ethyl Group: This step involves a nucleophilic substitution reaction where the sulfanyl group is introduced using appropriate thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., ethanol, dichloromethane).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-3-carboxamide: Similar structure with the carboxamide group at the 3-position.
2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-5-carboxamide: Similar structure with the carboxamide group at the 5-position.
2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-6-carboxamide: Similar structure with the carboxamide group at the 6-position.
Uniqueness
The uniqueness of 2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-11-3-4-14(9-12(11)2)21-8-7-19-16(20)13-5-6-18-15(17)10-13/h3-6,9-10H,7-8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNOYQCMWBXAEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCCNC(=O)C2=CC(=NC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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